
Caffeine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caffeine hydrobromide is a compound derived from caffeine, a well-known stimulant found in coffee, tea, and various other beverages. Caffeine is a methylxanthine class drug that is widely consumed for its stimulating effects on the central nervous system. This compound is used in various pharmaceutical applications due to its enhanced solubility and stability compared to caffeine alone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of caffeine hydrobromide typically involves the reaction of caffeine with hydrobromic acid. The process can be summarized as follows:
Reaction with Hydrobromic Acid: Caffeine is dissolved in an appropriate solvent, such as water or ethanol. Hydrobromic acid is then added to the solution, resulting in the formation of this compound.
Purification: The resulting solution is purified through crystallization or other suitable methods to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:
Bulk Reaction: Large quantities of caffeine are reacted with hydrobromic acid in industrial reactors.
Purification and Drying: The product is then purified using industrial-scale crystallization or filtration techniques, followed by drying to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Caffeine hydrobromide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Electrophilic substitution reactions, such as bromination, can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Bromination can be carried out using bromine or N-bromosuccinimide in the presence of a catalyst.
Major Products Formed
Oxidation Products: Various oxidized derivatives of caffeine.
Reduction Products: Reduced forms of caffeine.
Substitution Products: Brominated derivatives of caffeine.
Applications De Recherche Scientifique
Caffeine hydrobromide has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic reactions due to its unique properties.
Biology: Studied for its effects on cellular processes and signaling pathways.
Industry: Utilized in the production of pharmaceuticals and as an additive in various products.
Mécanisme D'action
Caffeine hydrobromide exerts its effects primarily through the inhibition of adenosine receptors in the central nervous system. This inhibition leads to increased neuronal activity and the release of neurotransmitters such as dopamine and norepinephrine. The compound also affects various molecular targets and pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which plays a crucial role in its stimulating effects .
Comparaison Avec Des Composés Similaires
Caffeine hydrobromide is similar in structure and function to other methylxanthines, such as theophylline and theobromine. it has unique properties that make it distinct:
Theophylline: Used primarily as a bronchodilator in the treatment of respiratory diseases.
Theobromine: Found in chocolate and has milder stimulant effects compared to caffeine.
This compound: Enhanced solubility and stability, making it suitable for various pharmaceutical applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a valuable tool in scientific research and pharmaceutical development.
Propriétés
Numéro CAS |
5743-18-0 |
|---|---|
Formule moléculaire |
C8H11BrN4O2 |
Poids moléculaire |
275.10 g/mol |
Nom IUPAC |
1,3,7-trimethylpurine-2,6-dione;hydrobromide |
InChI |
InChI=1S/C8H10N4O2.BrH/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;/h4H,1-3H3;1H |
Clé InChI |
XXSSHQCOBPQFOL-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C(=O)N2C)C.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



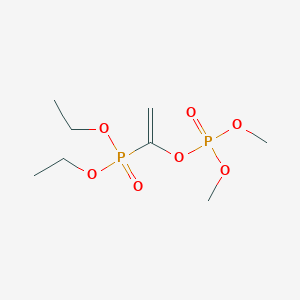

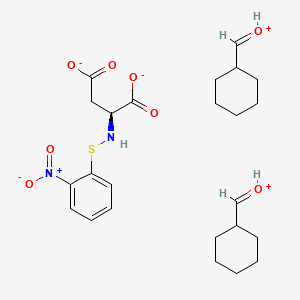
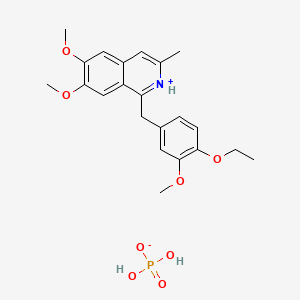
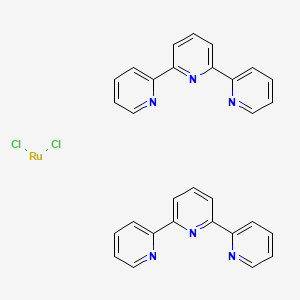
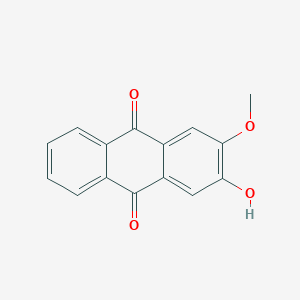
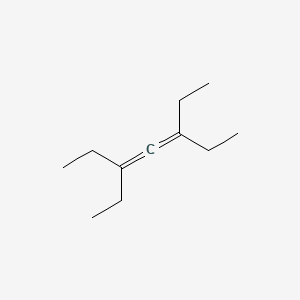



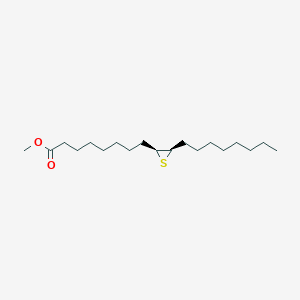
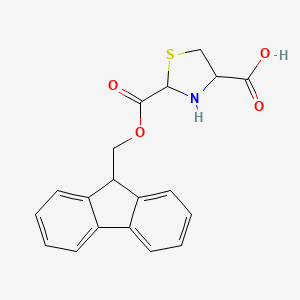
![1-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)propyl]piperidine](/img/structure/B13811988.png)
